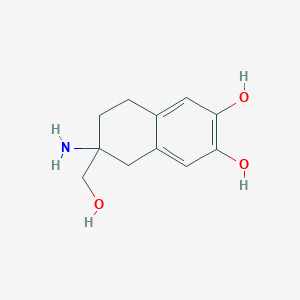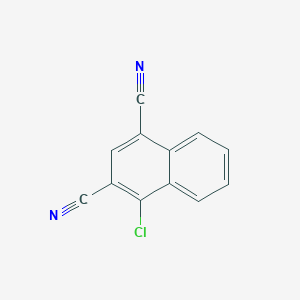
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydroquinoline, which is a significant structural motif in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride typically involves multicomponent reactions. One common method is the Povarov reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to improve atom economy, selectivity, and yield. Multicomponent reactions (MCRs) are favored in industrial settings due to their efficiency and ability to generate molecular diversity and complexity .
化学反应分析
Types of Reactions
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can exhibit different biological activities .
科学研究应用
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts
作用机制
The mechanism of action of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit neuroinflammatory pathways by interacting with specific enzymes or receptors in the nervous system .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features and biological activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with potential pharmaceutical applications.
1,2,3,4-Tetrahydroquinoline-6-carbonitrile: A closely related compound with similar chemical properties
Uniqueness
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino and nitrile groups provide versatile sites for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
属性
分子式 |
C10H12ClN3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
3-amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10;/h1-3,9,13H,4,6,12H2;1H |
InChI 键 |
DXUIXQLRLMFJCF-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNC2=C1C=C(C=C2)C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)



![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)



![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)


![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)
